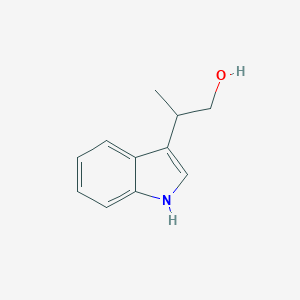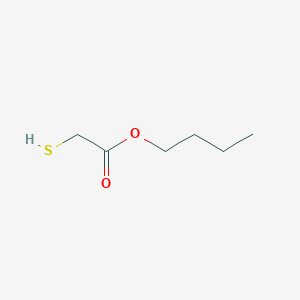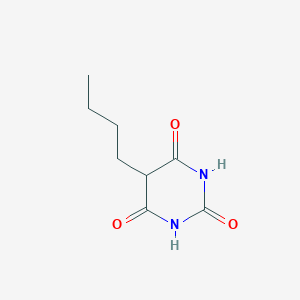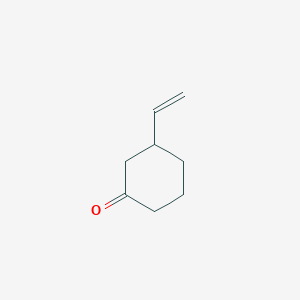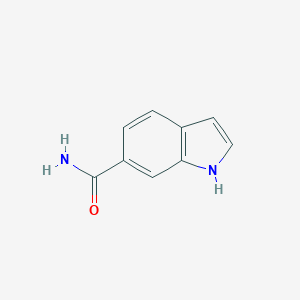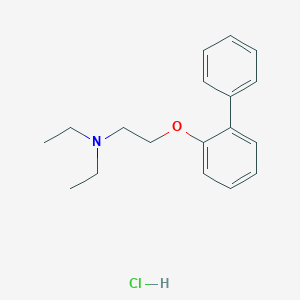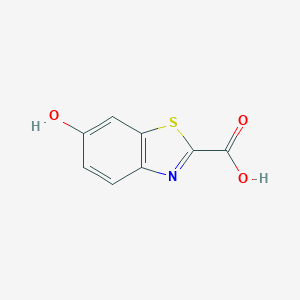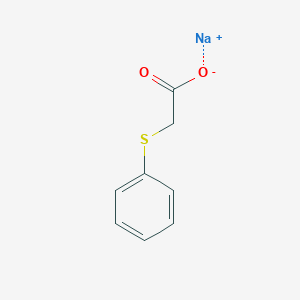
Sodium (phenylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (phenylthio)acetate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Sodium (phenylthio)acetate has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Sodium (Sodium (phenylthio)acetate)acetate has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic chemistry. Sodium (Sodium (phenylthio)acetate)acetate can be used to convert carboxylic acids into their corresponding thioesters. This reaction is useful in the synthesis of a variety of organic compounds.
In addition to its use in organic chemistry, Sodium (Sodium (phenylthio)acetate)acetate has also been used in biochemical and pharmacological research. It has been shown to have anti-tumor activity in vitro and in vivo. Sodium (Sodium (phenylthio)acetate)acetate has also been shown to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of Sodium (Sodium (phenylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cellular metabolism. This leads to a decrease in the production of ATP, which is necessary for cell survival.
Effets Biochimiques Et Physiologiques
Sodium (Sodium (phenylthio)acetate)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium (Sodium (phenylthio)acetate)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time.
However, there are also limitations to the use of Sodium (Sodium (phenylthio)acetate)acetate in lab experiments. It can be toxic to cells at high concentrations. It is also not very soluble in organic solvents, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for the research on Sodium (Sodium (phenylthio)acetate)acetate. One area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as an anti-inflammatory agent. Sodium (Sodium (phenylthio)acetate)acetate has been shown to reduce inflammation in vitro, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
In conclusion, Sodium (Sodium (phenylthio)acetate)acetate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Sodium (Sodium (phenylthio)acetate)acetate as a therapeutic agent in various fields.
Méthodes De Synthèse
Sodium (Sodium (phenylthio)acetate)acetate can be synthesized through a variety of methods. One common method involves the reaction of Sodium (phenylthio)acetateacetic acid with sodium hydroxide. The resulting compound is then purified through crystallization.
Propriétés
Numéro CAS |
1641-35-6 |
|---|---|
Nom du produit |
Sodium (phenylthio)acetate |
Formule moléculaire |
C8H7NaO2S |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
sodium;2-phenylsulfanylacetate |
InChI |
InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
OYCGIXLICRSQPW-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Synonymes |
(Phenylthio)acetic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



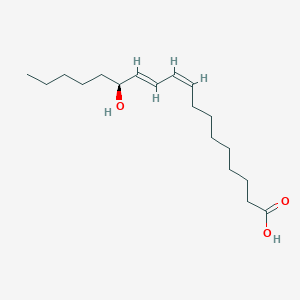
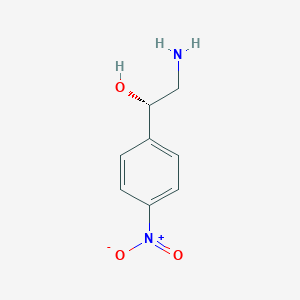
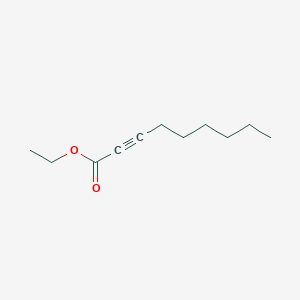
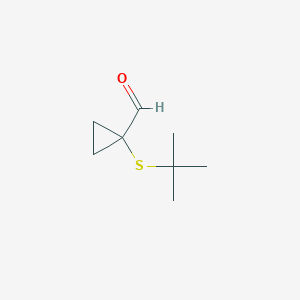
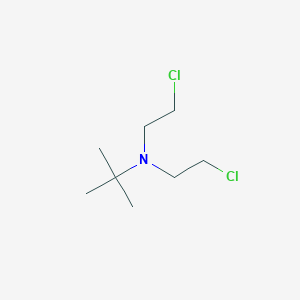
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

